molecular formula C15H13N3 B012722 3-(4-Methylphenyl)iminoisoindol-1-amine CAS No. 104830-21-9

3-(4-Methylphenyl)iminoisoindol-1-amine

Cat. No.: B012722
CAS No.: 104830-21-9
M. Wt: 235.28 g/mol
InChI Key: CYUAYNFKQWLQDD-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)iminoisoindol-1-amine is a heterocyclic compound featuring an isoindole core substituted with a 4-methylphenylimino group and an amine moiety. The 4-methylphenyl substituent likely influences electronic and steric properties, impacting reactivity and interactions in pharmacological contexts.

Properties

CAS No.

104830-21-9

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-methylphenyl)iminoisoindol-1-amine

InChI

InChI=1S/C15H13N3/c1-10-6-8-11(9-7-10)17-15-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3,(H2,16,17,18)

InChI Key

CYUAYNFKQWLQDD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N

Isomeric SMILES

CC1=CC=C(C=C1)/N=C\2/C3=CC=CC=C3C(=N2)N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N

Synonyms

(1Z)-1-[(4-methylphenyl)imino]-1H-isoindol-3-amine

Origin of Product

United States

Comparison with Similar Compounds

3-(4-Methoxyphenyl)iminoisoindol-1-amine

Structural Differences :

  • Substituent : Replaces the 4-methyl group with a 4-methoxy group.
  • Molecular Formula : C₁₅H₁₃N₃O (vs. C₁₅H₁₃N₃ for the methyl variant).
  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating via resonance, enhancing solubility in polar solvents compared to the methyl group (-CH₃), which is weakly electron-donating inductively .

Azole Derivatives from 3-[(4-Methylphenyl)amino]propanehydrazide

Structural Relationship: These derivatives share the 4-methylphenylamino motif but incorporate triazole or thione groups (e.g., 4,5-dihydro-1H-1,2,4-triazole-5-thiones) .

Sulfonamide- and Indole-Based Analogues

Example: N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine (CAS 121346-32-5) .

Structural Comparison :

  • Complexity : Incorporates sulfonyl and isopropyl groups on an indole scaffold, increasing molecular weight (564.74 g/mol) and steric demands.
  • Pharmacological Potential: Such compounds often target enzymes or receptors (e.g., kinase inhibitors), suggesting that the isoindol-1-amine core could be optimized for similar targets.

Key Difference : The target compound’s simpler structure may offer synthetic accessibility and tunability compared to highly substituted analogs.

Data Table: Comparative Analysis of Key Compounds

Property 3-(4-Methylphenyl)iminoisoindol-1-amine 3-(4-Methoxyphenyl)iminoisoindol-1-amine Azole Derivatives Sulfonamide-Indole Analogue
Molecular Formula C₁₅H₁₃N₃ (estimated) C₁₅H₁₃N₃O C₁₆H₁₅N₅S (example) C₃₂H₄₀N₂O₅S
Substituent Effects -CH₃ (hydrophobic) -OCH₃ (polar) Triazole/thione (H-bonding) Sulfonyl/isopropyl (bulk, polarity)
Bioactivity Potential antibacterial/antioxidative Limited data Antibacterial (MIC 8–32 μg/mL) Kinase inhibition (hypothesized)
Synthetic Accessibility Moderate (based on analog routes) Moderate High (cyclocondensation) Low (multi-step synthesis)

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